6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide
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Overview
Description
6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide typically involves the reaction of 6-chloronicotinamide with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid
- Imidazo[1,2-a]pyridines
Uniqueness
6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-imidazol-1-yl-N-(3-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-3-2-4-14(9-12)19-16(21)13-5-6-15(18-10-13)20-8-7-17-11-20/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDZOZVOIUJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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